molecular formula C19H21N3O3S B2803254 (E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 725218-72-4

(E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2803254
CAS RN: 725218-72-4
M. Wt: 371.46
InChI Key: PHBSGDITBQHQQR-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound is often determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

Chemical reactions involving the compound are studied to understand its reactivity and stability. This can involve various types of reactions, depending on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are determined using various analytical techniques .

Scientific Research Applications

Antiviral Properties

This compound has shown promise in antiviral research. A recent study explored its [4 + 2] cycloaddition reaction with (S)-3-acryloyl-4-phenyloxazolidin-2-one, revealing regio- and stereoselectivity. Additionally, docking studies suggest that one of the products (P4) may serve as a potent antiviral drug . Further investigations into its mechanism of action and potential targets are warranted.

Heterocyclic Synthesis

The compound’s structure contains a thiazolo[3,2-a]pyrimidine ring, making it valuable for heterocyclic synthesis. Heterocycles play a crucial role in natural compounds, pharmaceuticals, and advanced materials. Researchers can explore its reactivity in various heterocyclic reactions, potentially yielding novel molecules with specific properties .

Safety And Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This can involve in vitro studies, animal studies, and clinical trials in humans .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential applications in fields such as medicine, materials science, and environmental science .

properties

IUPAC Name

ethyl (2E)-2-(dimethylaminomethylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-5-25-18(24)15-12(2)20-19-22(16(15)13-9-7-6-8-10-13)17(23)14(26-19)11-21(3)4/h6-11,16H,5H2,1-4H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBSGDITBQHQQR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CN(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\N(C)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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